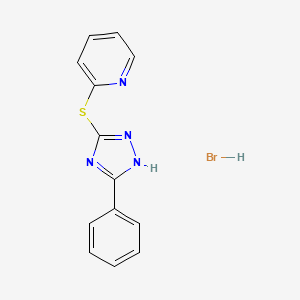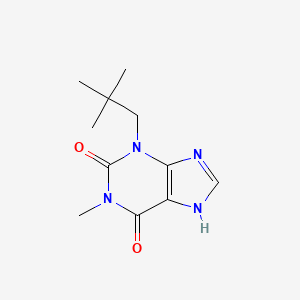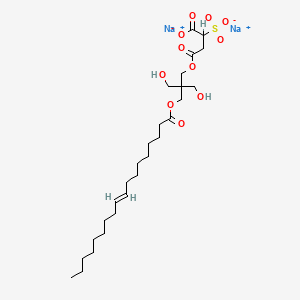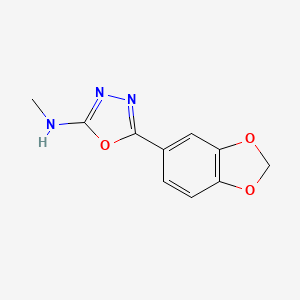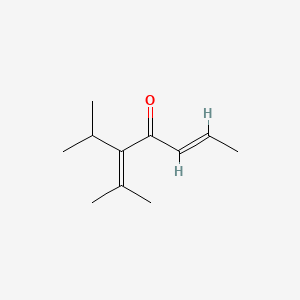
3-Isopropyl-2-methyl-2,5-heptadien-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-2-methyl-2,5-heptadien-4-one is an organic compound with the molecular formula C11H18O It is a ketone characterized by its unique structure, which includes an isopropyl group, a methyl group, and two conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2-methyl-2,5-heptadien-4-one can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. Catalysts such as transition metal complexes can be employed to enhance the efficiency of the synthesis. The product is then purified through distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-2-methyl-2,5-heptadien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted ketones or alcohols
Aplicaciones Científicas De Investigación
3-Isopropyl-2-methyl-2,5-heptadien-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique aroma and chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-2-methyl-2,5-heptadien-4-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The conjugated double bonds may also play a role in its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-3,5-heptadien-2-one: Similar in structure but differs in the position of the isopropyl group.
2,5-Heptadien-4-one: Lacks the isopropyl and methyl groups, making it less complex.
3-Isopropyl-2-methyl-4-penten-2-one: Similar but with a different arrangement of double bonds.
Uniqueness
3-Isopropyl-2-methyl-2,5-heptadien-4-one is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to potential pharmaceutical uses.
Propiedades
Número CAS |
74402-67-8 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
(5E)-2-methyl-3-propan-2-ylhepta-2,5-dien-4-one |
InChI |
InChI=1S/C11H18O/c1-6-7-10(12)11(8(2)3)9(4)5/h6-8H,1-5H3/b7-6+ |
Clave InChI |
OBKOUVQSHQKPBW-VOTSOKGWSA-N |
SMILES isomérico |
C/C=C/C(=O)C(=C(C)C)C(C)C |
SMILES canónico |
CC=CC(=O)C(=C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


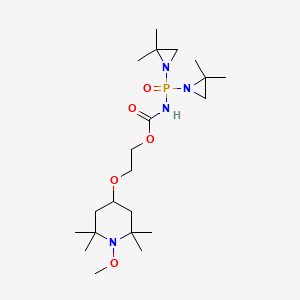
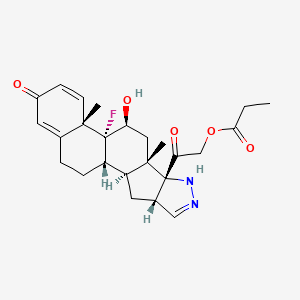
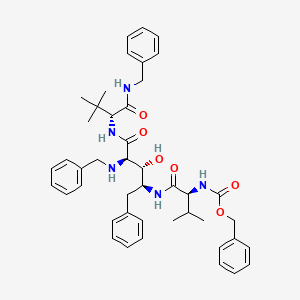

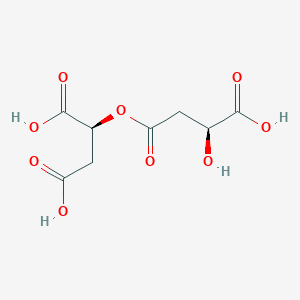
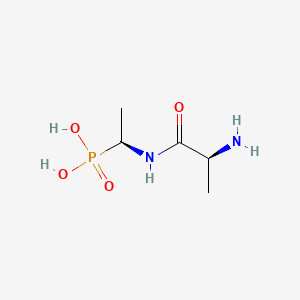
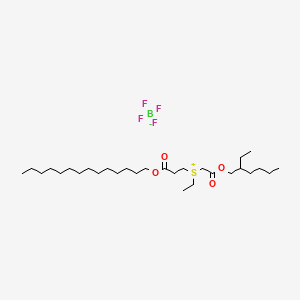
![10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine](/img/structure/B15184204.png)
